2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5NO/c7-2-1-3(12-5(2)8)4(13)6(9,10)11/h1,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHSTKSFGUBTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585420 | |
| Record name | 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-51-2 | |
| Record name | 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure :
- Dissolve 4,5-dichloropyrrole in dichloromethane (DCM) at 0°C.
- Add sulfuryl chloride dropwise while maintaining the temperature.
- Stir the reaction mixture in darkness at room temperature for 18 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the product using dichloromethane and wash with brine.
- Dry over magnesium sulfate (MgSO₄), remove solvent under vacuum, and purify via flash chromatography.
Key Observations :
The reaction requires protection from light to avoid decomposition of intermediates. Flash chromatography using an ether/petroleum ether mixture offers effective purification.
Preparation Using Sulfuryl Chloride and Trichloroacetyl Pyrrole
This method combines trichloroacetyl pyrrole with sulfuryl chloride for enhanced chlorination.
Procedure :
- Dissolve trichloroacetyl pyrrole in chloroform at room temperature.
- Add sulfuryl chloride gradually while stirring in darkness.
- Stir for approximately 17 hours.
- Quench with sodium bicarbonate solution and extract using dichloromethane.
- Dry over MgSO₄ and purify through column chromatography.
Key Observations :
Column chromatography using silica gel with a petrol/ethyl acetate mixture (9:1) provides high purity levels for the final product.
Preparation Using Thionyl Chloride
Thionyl chloride serves as an alternative chlorinating agent in this method.
Procedure :
- Dissolve pyrrole in dichloromethane at room temperature.
- Add thionyl chloride dropwise under inert atmospheric conditions.
- Stir for an extended period (108 hours) in darkness.
- Quench with sodium bicarbonate solution and extract using dichloromethane.
- Purify using flash chromatography.
Key Observations :
The prolonged reaction time ensures complete chlorination but requires stringent control over light exposure to prevent degradation.
Data Table: Reaction Conditions and Yields
| Method | Reagent | Solvent | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|
| Sulfuryl Chloride | Sulfuryl Chloride | Dichloromethane | Room Temperature | 18 hours | ~63 |
| Sulfuryl Chloride + Pyrrole | Sulfuryl Chloride | Chloroform | Room Temperature | 17 hours | ~86 |
| Thionyl Chloride | Thionyl Chloride | Dichloromethane | Room Temperature | 108 hours | ~85 |
Chemical Reactions Analysis
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The compound’s trichloroacetyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins and other macromolecules, potentially affecting their function .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 50371-51-2
- Molecular Formula: C₆H₂NOCl₅
- Molecular Weight : 281.35 g/mol
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Applications : Primarily used as a research chemical in synthetic organic chemistry, particularly in the synthesis of anti-parasitic agents and heterocyclic intermediates .
Synthesis :
Produced via chlorination of 2-(trichloroacetyl)pyrrole (compound 13) with sulfuryl chloride, yielding 15% of the dichloro product (compound 32) .
A comparative analysis of structural analogs, focusing on substituents, physicochemical properties, and applications, is outlined below:
Table 1: Key Properties of Halogenated Pyrrole Ethanones
*Yield for monobromination of precursor compound .
Key Comparative Insights
Halogen Substituents and Reactivity: The dichloro compound (Cl substituents) exhibits lower molecular weight (281.35 g/mol) and higher electronegativity compared to the dibromo analog (370.25 g/mol). Chlorination reactions (e.g., using sulfuryl chloride) are less efficient (15% yield for dichloro) compared to bromination (44% yield for monobromination) .
Substituent Positions: The 4,5-dichloro configuration maximizes electron-withdrawing effects on the pyrrole ring, polarizing the trichloroacetyl group and enhancing reactivity in nucleophilic substitutions. In contrast, mono-substituted analogs (e.g., HI-2338) show reduced electronic effects .
Physical Properties :
- Solubility in polar aprotic solvents (e.g., DMSO) is common across analogs, but brominated derivatives may exhibit lower aqueous solubility due to increased hydrophobicity .
- The dichloro compound’s molecular weight (281.35 g/mol) is significantly lower than brominated (370.25 g/mol) or cyclopropylcarbonyl derivatives (e.g., 280.54 g/mol for CAS 885950-09-4), influencing diffusion rates in biological systems .
Applications: Dichloro derivative: Used in anti-parasitic research, particularly in synthesizing spermidine conjugates (e.g., compound 33) . Nitro- and benzoyl-substituted analogs: Serve as specialized intermediates for drug discovery, leveraging substituent-specific interactions .
Biological Activity
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone (CAS Number: 50371-51-2) is a synthetic compound characterized by its complex chlorinated structure. Its molecular formula is , and it has a molecular weight of 281.35 g/mol. This compound has garnered attention in various fields due to its biological activity, particularly in pharmacology and toxicology.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂Cl₅NO |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | DEHSTKSFGUBTLB-UHFFFAOYSA-N |
| Purity | ≥95% |
| Storage Conditions | Refrigerated |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that the presence of multiple chlorine atoms enhances its biological efficacy.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it demonstrated significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 15.3 |
| MCF7 (Breast) | 22.8 |
| A549 (Lung) | 18.9 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it has effective activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antibacterial Efficacy
A comparative analysis of antibacterial activity showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data supports the potential use of this compound in developing new antimicrobial agents.
Toxicological Profile
Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals. Preliminary assessments indicate that it may pose risks related to acute toxicity and potential carcinogenic effects due to its chlorinated structure.
Toxicity Assessment Findings
Key findings from toxicity assessments include:
- Acute Toxicity : Exhibits irritant properties upon dermal and inhalation exposure.
- Carcinogenic Potential : Classified as a suspected carcinogen based on structural alerts for chlorinated compounds.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃, Cl₂CHOMe, 0°C, 48 h | 99% | |
| Bromination/esterification | Br₂, DMF/K₂CO₃, then NaOMe/MeOH | 85%* | |
| *Yield for brominated intermediate. |
Advanced: How can researchers optimize regioselective halogenation of the pyrrole ring in this compound?
Regioselectivity challenges arise due to competing halogenation at positions 3, 4, or 4. Strategies include:
- Controlled stoichiometry : Using 1 equivalent of Br₂ in DMF with K₂CO₃ selectively brominates position 4 .
- Temperature modulation : Lower temperatures (e.g., 0°C) favor slower kinetics, reducing over-halogenation .
- Protecting groups : Introducing transient groups (e.g., methoxybenzyl) to block reactive sites, though this requires additional deprotection steps .
Basic: What crystallographic tools are recommended for structural validation?
- SHELXL : The gold standard for small-molecule refinement. Implement anisotropic displacement parameters and twin refinement for high-resolution data .
- PLATON/ADDSYM : Use for symmetry checks and detecting missed twinning or disorder .
Advanced: How to resolve discrepancies in crystallographic data for halogenated pyrrole derivatives?
Common issues include:
- Disorder in halogen positions : Apply PART instructions in SHELXL to model split positions .
- Twinned crystals : Use HKLF 5 format in SHELXL for twin refinement, particularly for pseudo-merohedral twins .
- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .
Basic: What purification methods are effective for this compound?
- Recrystallization : Use ethyl acetate/hexane mixtures for high-purity crystals .
- Column chromatography : Employ silica gel with CH₂Cl₂/MeOH (9:1) for intermediates .
Advanced: How to mitigate low yields in coupling reactions involving this trichloroethanone derivative?
Low yields (e.g., 24.5–77.8% in siderophore conjugates ) arise from steric hindrance. Mitigation strategies:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 h vs. 16 h) .
- Phase-transfer catalysts : Use tetrabutylammonium bromide to enhance nucleophilic substitution efficiency .
Basic: What spectroscopic techniques confirm the structure?
- ¹H/¹³C NMR : Key signals include δ ~12.3 ppm (pyrrole NH) and δ ~170 ppm (C=O) .
- IR : Strong carbonyl stretch at ~1650–1700 cm⁻¹ .
- HRMS : Exact mass 336.8397 g/mol (C₆H₃Cl₅NO) .
Advanced: How to analyze isomeric impurities in synthetic batches?
- HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients to separate isomers (e.g., 3,4-dichloro vs. 4,5-dichloro isomers) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by regioisomers .
Basic: What are the compound’s applications in medicinal chemistry?
It serves as a precursor for:
- Antimicrobial agents : Conjugated to benzothiazoles for DNA gyrase inhibition .
- Siderophore mimics : Enhances bacterial uptake in antibiotic conjugates .
Advanced: How to model the compound’s reactivity in silico for drug design?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites .
- Molecular docking : Simulate binding with gyrase B (PDB: 1KZN) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
